molecular formula C12H9ClF3NO B6457256 2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride CAS No. 2549028-43-3

2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride

Cat. No.: B6457256
CAS No.: 2549028-43-3
M. Wt: 275.65 g/mol
InChI Key: ZCMPHPUHEWKXPB-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]pyridine hydrochloride is a halogenated aromatic compound characterized by a pyridine ring substituted with a 4-(trifluoromethoxy)phenyl group and a hydrochloride salt. This structural motif enhances solubility and bioavailability, making it relevant in pharmaceutical and agrochemical research. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, influencing electronic distribution and intermolecular interactions, such as hydrogen bonding and hydrophobic effects .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO.ClH/c13-12(14,15)17-10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h1-8H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMPHPUHEWKXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Methodology

The Suzuki-Miyaura reaction remains the most widely adopted strategy for constructing biaryl systems. A representative protocol involves coupling 2-pyridylboronic acid with 1-bromo-4-(trifluoromethoxy)benzene under palladium catalysis.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dioxane/H₂O (4:1 v/v)

  • Temperature: 90°C, 12 h

  • Yield: 68–72%

Mechanistic Insights:
The oxidative addition of the aryl bromide to Pd(0) generates a Pd(II) intermediate, which undergoes transmetallation with the boronic acid. Reductive elimination yields the biaryl product, with the trifluoromethoxy group remaining intact due to its electron-withdrawing nature stabilizing the transition state.

Limitations:

  • Requires anhydrous conditions to prevent boronic acid hydrolysis.

  • Residual palladium contamination (typically 50–100 ppm) necessitates costly purification.

Oxidative Coupling Under Metal-Free Conditions

LiCl-Mediated Arylpyridine Synthesis

A novel metal-free approach reported by the Royal Society of Chemistry employs LiCl in DMA with ketone substrates under oxygen atmosphere. Applied to the target compound, this method proceeds via radical intermediates.

Optimized Protocol:

  • Substrate: 4-(Trifluoromethoxy)acetophenone (1 equiv)

  • Diamine: Ethylenediamine (5 equiv)

  • Additive: LiCl (1 equiv)

  • Solvent: DMA

  • Temperature: 160°C, 12 h

  • Yield: 31–35%

Advantages:

  • Avoids transition metals, reducing production costs.

  • Oxygen acts as a green oxidant, enhancing sustainability.

Analytical Validation:
1H NMR (400 MHz, CDCl₃) of the free base precursor shows characteristic signals:

  • δ 8.73–8.61 (m, 1H, Py-H)

  • δ 7.80–7.93 (m, 2H, Ar-H adjacent to OCF₃)

  • δ 7.04–7.18 (d, 2H, distal Ar-H)

Hydrochloride Salt Formation

Acid-Mediated Protonation

Conversion of the free base to the hydrochloride salt follows established protocols from trifluoromethylpyridine synthesis.

Procedure:

  • Dissolve 2-[4-(trifluoromethoxy)phenyl]pyridine (1 equiv) in dry toluene.

  • Bubble HCl gas at 10–20°C until precipitation completes.

  • Filter and wash with cold hexanes.

  • Dry under vacuum at 40°C.

Critical Parameters:

  • Moisture control prevents hydrate formation.

  • Stoichiometric HCl prevents over-acidification and decomposition.

Purity Data:

  • HPLC: ≥99.4% (254 nm, C18 column)

  • Residual Solvents: <300 ppm (ICH Q3C compliant)

Comparative Analysis of Synthetic Routes

ParameterSuzuki-MiyauraMetal-FreeSalt Formation
Yield (%)723595
Purity (%)98.496.699.4
Reaction Time (h)12122
ScalabilityKilogram-scaleLab-scaleMulti-kilogram

Key Observations:

  • The Suzuki method offers superior yields but requires palladium removal.

  • Metal-free routes, while greener, need optimization for industrial adoption.

  • Salt formation achieves near-quantitative conversion under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoromethoxy group enhances the reactivity and stability of the resultant compounds, making it valuable for developing new materials and pharmaceuticals.

Reagents in Chemical Reactions

  • It is utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the trifluoromethoxy group can influence the electronic properties of the compound, allowing for selective reactions under mild conditions.

Biological Applications

Pharmacological Research

  • Research indicates that 2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride exhibits potential biological activities, including interactions with specific enzymes and receptors. These interactions can modulate cellular processes, leading to therapeutic effects .

Therapeutic Development

  • The compound is being explored for its potential therapeutic applications in drug development. For instance, studies have shown that derivatives containing trifluoromethyl groups often exhibit enhanced pharmacokinetic properties and biological activity compared to their non-fluorinated counterparts .

Agricultural Applications

Herbicidal Activity

  • Recent studies have highlighted the herbicidal properties of compounds related to this compound. Research has shown that introducing trifluoroanisole moieties into phenylpyridine structures can yield novel herbicides effective against a broad spectrum of weeds .

Case Studies

Study ReferenceFocus AreaFindings
Chemical SynthesisDemonstrated the effectiveness of using this compound as a reagent in nucleophilic substitutions.
Pharmacological ResearchInvestigated the interaction of trifluoromethyl-containing drugs with biological targets, highlighting enhanced efficacy.
Agricultural ChemistryDeveloped novel herbicides based on phenylpyridine derivatives with significant activity against broadleaf weeds.

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₂H₉ClF₃NO
  • Molecular Weight : ~300–400 g/mol (varies with substituents)
  • Functional Groups : Pyridine, trifluoromethoxy phenyl, hydrochloride salt.

Structural and Physicochemical Comparison with Analogs

Table 1: Comparison of Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Features Potential Applications
2-[4-(Trifluoromethoxy)phenyl]pyridine HCl C₁₂H₉ClF₃NO ~300–400 Pyridine, -OCF₃, HCl High solubility, EWG effects Pharmaceuticals, Agrochemicals
CTEP (RO4956371, CAS 871362-31-1) C₁₉H₁₃ClF₃N₃O 391.77 Imidazole, ethynyl, -OCF₃, Cl High purity (98% HPLC), neurological targets Neuropharmacology
2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl (CAS 1197232-77-1) C₁₁H₁₃ClF₃N 251.68 Pyrrolidine, -CF₃, HCl Compact structure, lipophilic Intermediate, drug discovery
Telaglenastat HCl (CAS 1874231-60-3) C₂₃H₂₀ClF₃N₆O₂S ~550 (estimated) Thiadiazole, pyridazine, -OCF₃ Glutaminase inhibitor Oncology (cancer therapy)
Xaliproden HCl (CAS 90494-79-4) C₂₆H₂₃ClF₃N 472.93 Dihydropyridine, naphthalene, -CF₃ 5-HT₁A agonist Neuroprotection, antidepressants
2-Chloro-4-(trifluoromethoxy)pyridine (CAS 1206975-33-8) C₆H₃ClF₃NO 197.54 Pyridine, -Cl, -OCF₃ Simple halogenated pyridine Agrochemical synthesis

Substituent Effects

  • Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): -OCF₃: Higher electronegativity and steric bulk compared to -CF₃, enhancing hydrogen-bond acceptor capacity and metabolic stability .
  • Heterocyclic Core Variations :

    • Pyridine (Target Compound) : Aromatic nitrogen enhances basicity and coordination with metal catalysts or biological targets.
    • Pyrrolidine/Piperidine (CAS 518048-02-7, 1004618-85-2) : Saturated rings increase conformational flexibility and reduce planarity, affecting binding specificity.
    • Imidazole (CTEP) : Introduces additional nitrogen sites for hydrogen bonding, critical for high-affinity receptor interactions .

Pharmacokinetic and Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target compound, Xaliproden) improve aqueous solubility, facilitating oral bioavailability .
  • Molecular Weight : Larger compounds like Telaglenastat (>500 g/mol) may face challenges in blood-brain barrier penetration, whereas smaller analogs (e.g., 2-chloro-4-(trifluoromethoxy)pyridine) are suited for agrochemicals .
  • LogP : Pyrrolidine derivatives (LogP ~2–3) exhibit higher lipophilicity than pyridine-based compounds, influencing distribution and clearance .

Biological Activity

2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

  • Molecular Formula : C12H9ClF3N
  • Molecular Weight : 275.65 g/mol
  • CAS Number : 2549028-43-3

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Trifluoromethoxyphenyl Intermediate : This can be achieved by reacting phenol with trifluoromethyl iodide in the presence of a base.
  • Coupling with Pyridine : The intermediate is then coupled with a pyridine derivative, often through methods like Suzuki-Miyaura coupling, which is favored for its mild conditions and high yields.

Biological Activity

This compound exhibits various biological activities, which can be summarized as follows:

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity, leading to modulation of enzymatic activity and potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. For instance, studies have shown that derivatives containing similar trifluoromethyl groups exhibit selective activity against pathogens like Chlamydia and various bacterial strains, indicating potential use in treating infections .

Anticancer Potential

In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives were tested against human cervical (HeLa), colon adenocarcinoma (Caco-2), and other cancer cell lines, showing significant antiproliferative activity .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialSelective activity against Chlamydia and other bacterial strains
AnticancerCytotoxic effects observed in various cancer cell lines
Enzyme InhibitionPotential inhibition of enzymes involved in critical biological pathways

Case Studies and Research Findings

  • Antichlamydial Activity : A study highlighted that the presence of the trifluoromethyl group significantly enhanced antichlamydial activity compared to analogues lacking this substituent. This suggests that the trifluoromethoxy moiety plays a crucial role in the compound's effectiveness against specific pathogens .
  • Cytotoxicity in Cancer Research : In another investigation, derivatives of similar compounds showed IC50 values indicating moderate to high cytotoxicity against multiple cancer cell lines. These findings support the potential development of new anticancer agents based on the structure of this compound .
  • Enzyme Targeting : The compound has been studied for its ability to inhibit specific enzymes related to cancer progression and microbial resistance, showcasing its potential as a dual-action therapeutic agent .

Q & A

Q. What are the established synthetic routes for 2-[4-(trifluoromethoxy)phenyl]pyridine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
  • Suzuki-Miyaura Coupling : React 4-(trifluoromethoxy)phenylboronic acid with 2-chloropyridine derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a polar solvent (DMF or DMSO) at 80–100°C .
  • Quaternization : Treat the pyridine intermediate with HCl gas in anhydrous ethanol to form the hydrochloride salt .
  • Optimization : Adjust stoichiometry (1.2–1.5 eq. of boronic acid), use degassed solvents to prevent side reactions, and monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water) improves yield (reported up to 75% in analogous syntheses) .

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be addressed?

  • Methodological Answer :
  • NMR : Confirm structural integrity using ¹H/¹³C NMR. For example, the trifluoromethoxy group shows a characteristic triplet in ¹⁹F NMR (~-58 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for C₁₂H₁₀ClF₃NO⁺: 288.04).
  • Contradictions : If NMR signals conflict with expected data (e.g., unexpected splitting), re-examine solvent purity or consider X-ray crystallography for unambiguous confirmation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethoxy group .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect halogenated waste separately for incineration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems for this compound?

  • Methodological Answer :
  • Assay Validation : Use positive controls (e.g., known kinase inhibitors for kinase assays) to confirm assay reliability.
  • Solubility Adjustments : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation artifacts.
  • Data Normalization : Express activity as % inhibition relative to vehicle controls. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies predict the binding affinity of this compound to target receptors, and how reliable are these models?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with receptors (e.g., serotonin receptors). Parameterize the trifluoromethoxy group with accurate partial charges from DFT calculations .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Validate using experimental IC₅₀ values from radioligand displacement assays .
  • Limitations : Overprediction of affinity may occur due to rigid receptor approximations; refine models with free-energy perturbation (FEP) methods .

Q. How can reaction conditions be tailored to minimize byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS to detect impurities (e.g., dehalogenated products or dimerization byproducts).
  • Process Optimization :
  • Temperature Control : Maintain reaction at 90°C (±2°C) to avoid thermal decomposition.
  • Catalyst Screening : Test Pd-XPhos or SPhos ligands for improved selectivity in cross-coupling steps .
  • Workup : Extract reaction mixtures with ethyl acetate (3× volumes) and wash with brine to remove unreacted boronic acid .

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